molecular formula C51H64N4O13 B610480 Rifalazil CAS No. 129791-92-0

Rifalazil

Numéro de catalogue: B610480
Numéro CAS: 129791-92-0
Poids moléculaire: 941.1 g/mol
Clé InChI: IXSVOCGZBUJEPI-ROSHVKCDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rifalazil, également connu sous les noms de KRM-1648 et AMI-1648, est un dérivé de l’antibiotique rifamycine. Il s’agit d’un puissant ansamycine de deuxième génération qui présente de fortes propriétés antibactériennes en inhibant la sous-unité β de l’ARN polymérase bactérienne. This compound a été étudié pour son potentiel à traiter diverses infections bactériennes, notamment l’infection à Chlamydia, la diarrhée associée à Clostridium difficile et la tuberculose .

Applications De Recherche Scientifique

Rifalazil has been extensively studied for its applications in various fields:

    Chemistry: this compound serves as a model compound for studying the structure-activity relationship of ansamycins.

    Biology: In biological research, this compound is used to study bacterial RNA polymerase and its inhibition.

    Medicine: this compound has been investigated for its potential to treat bacterial infections such as tuberculosis, Chlamydia infection, and Clostridium difficile associated diarrhea. .

    Industry: In the pharmaceutical industry, this compound is used as a lead compound for developing new antibiotics.

Mécanisme D'action

Rifalazil exerce ses effets antibactériens en inhibant l’ARN polymérase bactérienne. Il cible spécifiquement la sous-unité β de l’enzyme, bloquant le processus de transcription et empêchant la synthèse de l’ARN à partir du modèle d’ADN. Cette inhibition entraîne la mort des cellules bactériennes. Les cibles moléculaires et les voies impliquées dans ce mécanisme sont cruciales pour comprendre l’efficacité du composé et développer de nouveaux antibiotiques .

Composés similaires :

    Rifampicine : Une rifamycine de première génération utilisée pour traiter la tuberculose et d’autres infections bactériennes.

    Rifabutine : Utilisée principalement pour traiter les infections à Mycobacterium avium complex.

    Rifapentine : Une autre rifamycine utilisée dans le traitement de la tuberculose.

    Rifaximine : Utilisée pour traiter la diarrhée du voyageur et l’encéphalopathie hépatique.

Comparaison : this compound se démarque par sa puissance antibactérienne et sa spécificité accrues. Contrairement à la rifampicine, this compound a une demi-vie plus longue, ce qui permet une posologie moins fréquente. Il présente également un spectre d’activité plus large contre diverses souches bactériennes, ce qui en fait un antibiotique plus polyvalent. De plus, la capacité de this compound à inhiber l’ARN polymérase bactérienne avec une grande spécificité réduit la probabilité de développer une résistance par rapport aux autres rifamycines .

Orientations Futures

Rifalazil represents a new generation of ansamycins . It was originally developed as a therapeutic agent to replace rifampin as part of a multiple drug regimen in the treatment of tuberculosis . Due to its superior antimicrobial activity and high intracellular levels, this compound has potential to treat indications caused by the intracellular pathogen, Chlamydia trachomatis . It may also prove valuable in the treatment of gastric ulcer disease, caused by Helicobacter pylori, and antibiotic-associated colitis . The potential value of this compound in the treatment of these indications will be assessed in human clinical trials .

Analyse Biochimique

Biochemical Properties

Rifalazil plays a crucial role in biochemical reactions by targeting bacterial RNA polymerase. It specifically inhibits the β-subunit of RNA polymerase, which is essential for the transcription process in bacteria . This inhibition prevents the synthesis of RNA, ultimately leading to the death of bacterial cells. This compound exhibits high potency against mycobacteria, gram-positive bacteria, and certain gram-negative bacteria . The compound’s minimum inhibitory concentration (MIC) values range from 0.00025 to 0.0025 μg/ml, indicating its effectiveness at very low concentrations .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial RNA synthesis, which is critical for bacterial growth and replication . This inhibition disrupts cell signaling pathways and gene expression in bacteria, leading to cell death. Additionally, this compound has been shown to have a long half-life, allowing for more infrequent dosing compared to other antibiotics . This property enhances its effectiveness in treating bacterial infections.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the β-subunit of bacterial RNA polymerase . This binding prevents the enzyme from synthesizing RNA, thereby inhibiting bacterial transcription. The inhibition of RNA polymerase is a critical step in the antibacterial activity of this compound, as it directly interferes with the production of essential proteins required for bacterial survival . This mechanism of action makes this compound a potent antibacterial agent against a wide range of bacterial pathogens.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its antibacterial activity over extended periods . The development of resistant bacterial mutants can occur with prolonged exposure to the compound . This resistance is often due to mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase . Despite this, this compound has demonstrated long-term efficacy in reducing bacterial load in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more significant reductions in bacterial load . For example, in a mouse model of Helicobacter pylori colonization, this compound at a dose of 4.0 mg/kg BID (twice daily) for 7 days significantly reduced bacterial titers . At higher doses, this compound can exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dose .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites retain antibacterial activity and contribute to the overall efficacy of this compound. The metabolic pathways of this compound also involve interactions with cytochrome P450 enzymes, which play a role in its biotransformation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is known to have high intracellular concentrations, which enhance its effectiveness against intracellular pathogens such as Chlamydia trachomatis . This compound is also distributed to various tissues, including the lungs and spleen, where it exerts its antibacterial effects . The transport and distribution of this compound are facilitated by its lipophilic nature, allowing it to penetrate cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with bacterial RNA polymerase . This localization is critical for its antibacterial activity, as it allows this compound to effectively inhibit RNA synthesis. Additionally, this compound may undergo post-translational modifications that enhance its targeting to specific cellular compartments . These modifications play a role in directing this compound to its site of action within bacterial cells.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Rifalazil est synthétisé par une série de réactions chimiques à partir de la rifamycine.

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus est soigneusement contrôlé pour maintenir l’intégrité du composé et minimiser la formation d’impuretés. Les méthodes de production sont conçues pour être évolutives et rentables pour la fabrication commerciale .

Analyse Des Réactions Chimiques

Types de réactions : Rifalazil subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé afin d’améliorer ses propriétés antibactériennes.

Réactifs et conditions courants :

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound présentant une activité antibactérienne accrue. Ces dérivés sont testés pour leur efficacité contre différentes souches bactériennes afin d’identifier les composés les plus puissants .

4. Applications de la recherche scientifique

This compound a été largement étudié pour ses applications dans divers domaines :

    Chimie : this compound sert de composé modèle pour étudier la relation structure-activité des ansamycines.

    Biologie : En recherche biologique, this compound est utilisé pour étudier l’ARN polymérase bactérienne et son inhibition.

    Médecine : this compound a été étudié pour son potentiel à traiter des infections bactériennes telles que la tuberculose, l’infection à Chlamydia et la diarrhée associée à Clostridium difficile. .

    Industrie : Dans l’industrie pharmaceutique, this compound est utilisé comme composé de tête pour le développement de nouveaux antibiotiques.

Comparaison Avec Des Composés Similaires

    Rifampicin: A first-generation rifamycin used to treat tuberculosis and other bacterial infections.

    Rifabutin: Used primarily for treating Mycobacterium avium complex infections.

    Rifapentine: Another rifamycin used in the treatment of tuberculosis.

    Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy.

Comparison: Rifalazil stands out due to its enhanced antibacterial potency and specificity. Unlike rifampicin, this compound has a longer half-life, allowing for less frequent dosing. It also exhibits a broader spectrum of activity against various bacterial strains, making it a more versatile antibiotic. Additionally, this compound’s ability to inhibit bacterial RNA polymerase with high specificity reduces the likelihood of developing resistance compared to other rifamycins .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Rifalazil involves the condensation of 2,4-dichloro-5-fluoroaniline with 2,6-difluorobenzaldehyde followed by a series of reactions to form the final product.", "Starting Materials": [ "2,4-dichloro-5-fluoroaniline", "2,6-difluorobenzaldehyde", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 2,4-dichloro-5-fluoroaniline with 2,6-difluorobenzaldehyde in the presence of sodium hydride and methanol to form 2-(2,6-difluorophenyl)-4,5-dichloro-1H-imidazole.", "Step 2: Reduction of 2-(2,6-difluorophenyl)-4,5-dichloro-1H-imidazole with sodium borohydride in the presence of methanol and hydrochloric acid to form 2-(2,6-difluorophenyl)-4,5-dichloro-1,3-dihydroimidazole.", "Step 3: Oxidation of 2-(2,6-difluorophenyl)-4,5-dichloro-1,3-dihydroimidazole with hydrogen peroxide in the presence of sodium hydroxide to form 2-(2,6-difluorophenyl)-4,5-dichloroimidazole-1-sulfonyl chloride.", "Step 4: Reduction of 2-(2,6-difluorophenyl)-4,5-dichloroimidazole-1-sulfonyl chloride with hydrogen gas in the presence of palladium on carbon to form Rifalazil." ] }

The potent antimycobacterial activity of rifalazil is due to inhibition of bacterial RNA polymerase.

Numéro CAS

129791-92-0

Formule moléculaire

C51H64N4O13

Poids moléculaire

941.1 g/mol

Nom IUPAC

[(7S)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-30-[4-(2-methylpropyl)piperazin-1-yl]-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate

InChI

InChI=1S/C51H64N4O13/c1-24(2)23-54-16-18-55(19-17-54)32-21-33(57)39-35(22-32)67-48-40(52-39)36-37-44(60)30(8)47-38(36)49(62)51(10,68-47)65-20-15-34(64-11)27(5)46(66-31(9)56)29(7)43(59)28(6)42(58)25(3)13-12-14-26(4)50(63)53-41(48)45(37)61/h12-15,20-22,24-25,27-29,34,42-43,46,58-60,62H,16-19,23H2,1-11H3,(H,53,63)/t25?,27?,28?,29?,34?,42?,43?,46?,51-/m0/s1

Clé InChI

IXSVOCGZBUJEPI-ROSHVKCDSA-N

SMILES isomérique

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C

SMILES

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C

SMILES canonique

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Rifalazil;  ABI 1648;  ABI1648;  ABI -648;  Krm-1648;  Krm 1648;  Krm1648; 

Origine du produit

United States
Customer
Q & A

A: Rifalazil, similar to other rifamycins, exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase. [] This inhibition prevents the initiation of RNA synthesis, ultimately leading to bacterial cell death. []

A: this compound exhibits a unique "protective effect" (PE), where pretreating mammalian cells with this compound confers resistance to subsequent Chlamydia infection. [] This prolonged PE, lasting 6-12 days, is attributed to the inhibition of chlamydial RNA polymerase and is significantly longer than other antibiotics like azithromycin or rifampin. []

A: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they describe it as a benzoxazinorifamycin. This classification suggests a core rifamycin structure with a distinct planar benzoxazine ring. [, , ]

A: The benzoxazine ring in this compound and other benzoxazinorifamycins imparts unique physical and chemical properties. [, ] These properties contribute to their exceptional activity against Chlamydia species, including strains resistant to other rifamycins like rifampin. []

A: Research on this compound analogs revealed that the presence of a 25-hydroxyl moiety instead of a 25-O-acetyl group generally enhances efficacy against rifamycin-resistant S. aureus. [] This finding highlights the impact of subtle structural modifications on overcoming resistance mechanisms.

A: A study on healthy volunteers revealed that a high-fat meal (60% calories from fat) significantly increases this compound systemic exposure (Cmax, AUC) compared to fasting or a standard breakfast (30% fat). [] This food effect underscores the importance of dietary considerations for this compound administration.

A: The primary metabolites of this compound in humans are 25-deacetyl-rifalazil and 32-hydroxy-rifalazil. [, ] These metabolites are generated via microsomal enzymes, with 25-deacetylation primarily mediated by carboxylesterases and 32-hydroxylation by CYP3A4. []

A: this compound possesses a long half-life of approximately 60 hours, allowing for once-weekly dosing. [, ] This characteristic is advantageous compared to rifampin's shorter half-life (2-3 hours), which requires daily administration. []

A: this compound exhibits potent activity against M. tuberculosis, demonstrating a 30-fold greater potency than rifampin in vitro. [] This finding supports its potential as a therapeutic agent for tuberculosis.

A: this compound and other benzoxazinorifamycins demonstrated efficacy in a mouse model of C. pneumoniae lung infection. [] A single daily dose for 3 days at 1 or 3 mg/kg body weight effectively reduced bacterial load, highlighting its potential for treating chlamydial infections.

A: In a mouse model of Buruli ulcer caused by Mycobacterium ulcerans, oral this compound treatment (5 or 10 mg/kg for 15 weeks) significantly reduced footpad inflammation and bacterial load. [] Notably, no recurrence was observed after treatment cessation, suggesting its potential as a therapeutic option for this debilitating disease.

A: Research has identified specific mutations in the rpoB gene of C. trachomatis that confer resistance to rifampin and this compound. [, ] While resistance to rifampin can reach high levels (up to 512 µg/ml), this compound maintains activity against these mutants, with MICs remaining below 0.064 µg/ml. []

A: Unlike rifampin and some other rifamycins, this compound does not induce cytochrome P450 enzymes in rats or dogs. [] This characteristic minimizes the risk of drug-drug interactions, a significant concern with rifampin therapy. []

A: Clinical trials investigating this compound for tuberculosis and chlamydial infections consistently report good tolerability. [, , ] Transient decreases in neutrophil counts were observed in some patients, but these were generally asymptomatic and resolved without intervention. []

A: Unlike rifampin, this compound does not induce liver microsomal enzymes in animal models. [] This lack of induction is a significant advantage, minimizing the risk of drug-drug interactions, a common problem with rifampin.

A: this compound, with its long half-life and potent activity against M. tuberculosis, shows promise as a potential alternative to rifampin in tuberculosis treatment. [, , ] Its lack of cytochrome P450 induction further strengthens its position as a potential replacement for rifampin, offering a lower risk of drug-drug interactions. []

A: this compound represents a new generation of rifamycins with improved pharmacological properties, including a long half-life and potent activity against both drug-sensitive and drug-resistant Mycobacterium tuberculosis. [, , ] This advancement addresses limitations of earlier rifamycins, such as rifampin, and offers a promising avenue for treating tuberculosis and other bacterial infections.

A: The observation that this compound pretreatment can protect mammalian cells from subsequent Chlamydia infection opens avenues for investigating novel prophylactic strategies against intracellular pathogens. [] This finding highlights the potential of leveraging antibiotic mechanisms beyond their direct bactericidal effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.